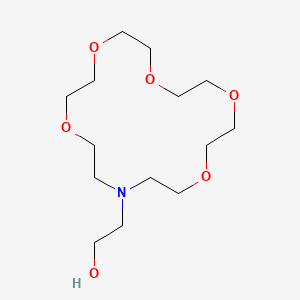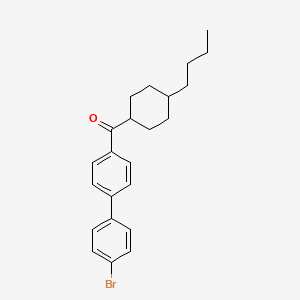
(4'-Bromobiphenyl-4-yl)(4-butylcyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE is a complex organic compound that features a biphenyl core substituted with a bromine atom and a butylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE typically involves a multi-step process. One common method starts with the bromination of biphenyl to produce 4-bromobiphenyl. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-butylcyclohexanone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
{4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different functionalized compounds.
Aplicaciones Científicas De Investigación
{4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism by which {4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE exerts its effects involves its interaction with specific molecular targets. The bromine atom and the butylcyclohexyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobiphenyl: A simpler analog with only a bromine substituent.
4-Butylbiphenyl: Contains a butyl group instead of the butylcyclohexyl group.
4-Bromo-4’-methylbiphenyl: Features a methyl group in addition to the bromine atom.
Uniqueness
{4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE is unique due to the presence of both the bromine atom and the butylcyclohexyl group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C23H27BrO |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
[4-(4-bromophenyl)phenyl]-(4-butylcyclohexyl)methanone |
InChI |
InChI=1S/C23H27BrO/c1-2-3-4-17-5-7-20(8-6-17)23(25)21-11-9-18(10-12-21)19-13-15-22(24)16-14-19/h9-17,20H,2-8H2,1H3 |
Clave InChI |
YJSWRYBZZPRCBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


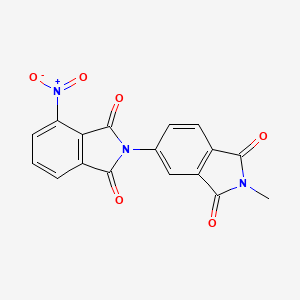

![N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
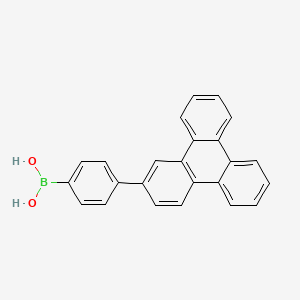
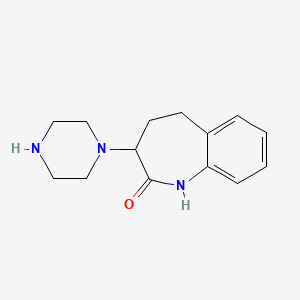
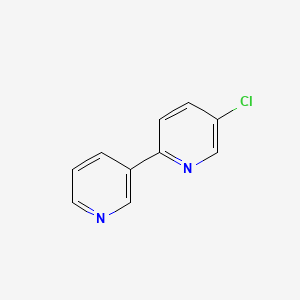
![N'~1~,N'~9~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713373.png)
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11713374.png)
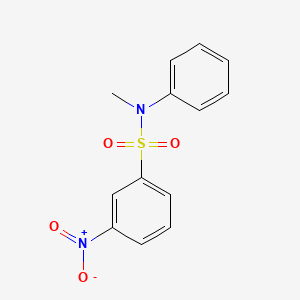
![ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11713386.png)

![5,5,8,9-Tetramethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11713401.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)
